molecular formula C27H25ClN2O2 B14707620 1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- CAS No. 21569-29-9

1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl-

Cat. No.: B14707620
CAS No.: 21569-29-9
M. Wt: 444.9 g/mol
InChI Key: MPPWPEPECQDGHU-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a p-chlorophenyl group and an indandione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 1,3-indandione with a suitable piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The piperazine ring and indandione moiety can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1H-indene-1,3(2H)-dione: Known for its anticoagulant properties.

    2-(p-chlorophenyl)-1,3-indandione: Another derivative with similar structural features and biological activities.

Uniqueness

1,3-Indandione, 2-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- stands out due to its unique combination of a piperazine ring and indandione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

21569-29-9

Molecular Formula

C27H25ClN2O2

Molecular Weight

444.9 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C27H25ClN2O2/c28-21-10-12-22(13-11-21)30-18-16-29(17-19-30)15-14-27(20-6-2-1-3-7-20)25(31)23-8-4-5-9-24(23)26(27)32/h1-13H,14-19H2

InChI Key

MPPWPEPECQDGHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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